molecular formula C5H13NO3Si B12841205 (R)-2-amino-3-(hydroxydimethylsilyl)propanoic acid

(R)-2-amino-3-(hydroxydimethylsilyl)propanoic acid

Cat. No.: B12841205
M. Wt: 163.25 g/mol
InChI Key: NTGLLQYBSTXDSD-BYPYZUCNSA-N
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Description

®-2-amino-3-(hydroxydimethylsilyl)propanoic acid is a unique organosilicon compound that features both amino and silyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-3-(hydroxydimethylsilyl)propanoic acid typically involves the introduction of the silyl group into an amino acid precursor. One common method is the hydrosilylation of an unsaturated amino acid derivative using a silylating agent such as dimethylchlorosilane. The reaction is usually carried out in the presence of a catalyst like platinum or rhodium complexes under mild conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of ®-2-amino-3-(hydroxydimethylsilyl)propanoic acid may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-3-(hydroxydimethylsilyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxydimethylsilyl group can be oxidized to form silanol or siloxane derivatives.

    Reduction: The amino group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent degradation of the amino acid backbone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to achieve selective reduction.

    Substitution: Nucleophiles such as alkoxides or amines can be used to replace the silyl group, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Amines or other nitrogen-containing compounds.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-amino-3-(hydroxydimethylsilyl)propanoic acid is used as a building block for the synthesis of more complex organosilicon compounds. Its unique functional groups allow for versatile modifications and the creation of novel materials with desirable properties.

Biology

In biological research, this compound can be used as a probe to study the interactions between silicon-containing molecules and biological systems. Its amino acid backbone makes it compatible with biological environments, allowing for studies on silicon’s role in biological processes.

Medicine

In medicinal chemistry, ®-2-amino-3-(hydroxydimethylsilyl)propanoic acid is explored for its potential as a drug delivery agent. The silyl group can enhance the stability and bioavailability of therapeutic compounds, making it a valuable component in drug design.

Industry

In the industrial sector, this compound is used in the production of advanced materials such as silicone-based polymers and coatings. Its ability to form strong bonds with other materials makes it ideal for applications requiring durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of ®-2-amino-3-(hydroxydimethylsilyl)propanoic acid involves its interaction with various molecular targets through its amino and silyl groups. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the silyl group can participate in hydrophobic interactions and covalent bonding with other silicon-containing compounds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-3-(trimethylsilyl)propanoic acid: Similar structure but with a trimethylsilyl group instead of a hydroxydimethylsilyl group.

    ®-2-amino-3-(methyldimethylsilyl)propanoic acid: Contains a methyldimethylsilyl group, offering different reactivity and properties.

Uniqueness

®-2-amino-3-(hydroxydimethylsilyl)propanoic acid is unique due to the presence of the hydroxydimethylsilyl group, which provides additional sites for chemical modification and enhances its reactivity compared to other silyl-substituted amino acids. This makes it a valuable compound for developing new materials and studying silicon’s role in biological systems.

Properties

Molecular Formula

C5H13NO3Si

Molecular Weight

163.25 g/mol

IUPAC Name

(2R)-2-amino-3-[hydroxy(dimethyl)silyl]propanoic acid

InChI

InChI=1S/C5H13NO3Si/c1-10(2,9)3-4(6)5(7)8/h4,9H,3,6H2,1-2H3,(H,7,8)/t4-/m0/s1

InChI Key

NTGLLQYBSTXDSD-BYPYZUCNSA-N

Isomeric SMILES

C[Si](C)(C[C@@H](C(=O)O)N)O

Canonical SMILES

C[Si](C)(CC(C(=O)O)N)O

Origin of Product

United States

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